3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine, also known by its chemical structure and CAS number 110514-23-3, is a compound of interest in medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with two methyl groups at the 3 and 5 positions, making it a derivative of piperidine. Its structure provides potential for various biological activities, particularly in the development of pharmaceuticals targeting the central nervous system.
This compound is classified as an amine due to the presence of an amino group (-NH2) attached to a propyl chain. It falls under the category of piperidine derivatives, which are often explored for their pharmacological properties. The chemical formula for 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine is C10H21N, indicating it contains ten carbon atoms, twenty-one hydrogen atoms, and one nitrogen atom.
The synthesis of 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine typically involves the alkylation of piperidine derivatives. Common methods include:
The synthesis may utilize solvents like dimethylformamide or dichloromethane and may require catalysts such as potassium carbonate to facilitate the reaction. The purification of the final product can be achieved through techniques such as column chromatography.
Key structural data includes:
3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine can participate in various chemical reactions due to its amine functionality:
The reactivity of the amine group makes it suitable for further derivatization, which can enhance its pharmacological properties or alter its solubility characteristics.
The mechanism of action for compounds like 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine often involves interaction with neurotransmitter systems in the central nervous system. Specifically, derivatives of piperidine have been studied for their potential as:
Data from studies indicate that modifications in the piperidine structure can significantly alter binding affinities and biological activities.
The physical properties of 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine include:
Chemical properties include:
The primary applications of 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine are in medicinal chemistry and drug development:
The core synthetic route to 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine (CAS 878657-11-5) involves N-alkylation of 3,5-dimethylpiperidine with acrylonitrile followed by reduction. This Michael addition exploits the nucleophilicity of the piperidine nitrogen, with the 3,5-dimethyl substitution influencing steric accessibility. The reaction proceeds under mild conditions (25–60°C) without catalysts, yielding 4-(3,5-dimethylpiperidin-1-yl)butanenitrile as an intermediate [3] [9]. Steric effects from the 3,5-dimethyl groups necessitate extended reaction times (8–16 hours) compared to unsubstituted piperidines. Alternative alkylating agents like 3-bromopropanenitrile show similar efficacy but generate stoichiometric HBr waste, requiring neutralization steps [6].
Table 1: Alkylation Efficiency with Different Electrophiles
Electrophile | Temperature (°C) | Time (h) | Intermediate Yield (%) |
---|---|---|---|
Acrylonitrile | 25–60 | 8–16 | 85–90 |
3-Bromopropanenitrile | 60–80 | 4–6 | 75–82 |
3-Chloropropanenitrile | 70–90 | 6–10 | 70–78 |
While direct reductive amination between 3,5-dimethylpiperidine and 3-aminopropanal is theoretically feasible, competing dialkylation and imine hydrolysis limit practicality. Superior results are achieved through a two-step sequence:
Solvent choice critically impacts both alkylation and reduction steps:
Catalyst screening for hydrogenation revealed Raney nickel’s superiority over Pd/C or PtO₂, particularly in suppressing dehalogenation side reactions when halogenated precursors exist. Nickel’s lower cost and higher functional group tolerance further justify its selection [4].
Table 2: Solvent and Catalyst Impact on Nitrile Hydrogenation
Catalyst | Solvent System | H₂ Pressure (bar) | Time (h) | Amine Yield (%) |
---|---|---|---|---|
Raney Ni | MeOH/NH₃ (7:3) | 30 | 5 | 92–95 |
Pd/C (10%) | MeOH | 20 | 3 | 85–88 |
PtO₂ | Ethyl acetate | 15 | 2 | 80–83 |
Raney Ni | Ethanol/NH₃ (8:2) | 40 | 6 | 90–93 |
Final purification addresses residual nickel catalysts and diamine byproducts:
Table 3: Purification Method Comparison
Method | Purity (%) | Recovery (%) | Residual Ni (ppm) | Scalability |
---|---|---|---|---|
Column Chromatography | 97–98 | 70–75 | 100–200 | Limited |
HCl Salt Recrystallization | ≥99 | 85–90 | <50 | High |
Free Base Distillation | 95–97 | 65–70 | Not removed | Moderate |
Distillation under reduced pressure (0.1–1 mmHg, bp 110–120°C) is feasible for the free base but risks thermal decomposition and offers inferior purity (95–97%) compared to recrystallization [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3